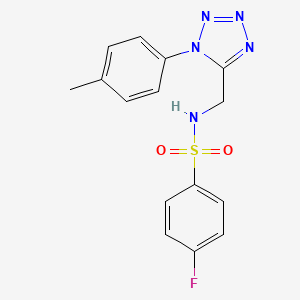

4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

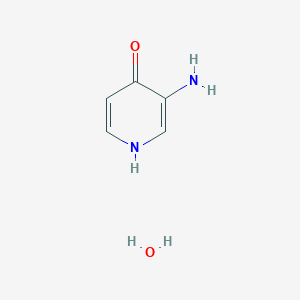

“4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

The synthesis of similar compounds often involves copper-catalyzed redox coupling of nitroarenes with sodium sulfinates2. Nitroarenes serve as both the nitrogen sources and oxidants, and sodium sulfinates act as both reactants and reductants2. However, the specific synthesis process for “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is not available in the retrieved data.

Molecular Structure Analysis

The molecular structure analysis of “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is not available in the retrieved data.Chemical Reactions Analysis

The chemical reactions involving “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” are not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” are not available in the retrieved data.Scientific Research Applications

Photodynamic Therapy Applications

4-Fluoro-N-((1-(p-Tolyl)-1H-Tetrazol-5-yl)methyl)benzenesulfonamide and its derivatives have shown potential in photodynamic therapy, particularly in cancer treatment. A study highlights the synthesis of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it useful as a Type II photosensitizer for treating cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Binding Patterns

Research on similar benzenesulfonamide compounds has focused on understanding their molecular structure and binding patterns. One study analyzed the hydrogen-bonding patterns in 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride, a compound related to benzenesulfonamides, to understand its geometry and intermolecular interactions (Subashini, Muthiah, Bocelli, & Cantoni, 2007).

Cyclooxygenase-2 Inhibition

Certain derivatives of benzenesulfonamide, including those with fluorine substitution, have been synthesized and evaluated for cyclooxygenase-2 inhibitory activities. This research is significant in developing new pharmacological agents, particularly in anti-inflammatory and cancer therapy contexts (Pal et al., 2003).

Antidiabetic Agent Synthesis

The synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents have been explored. This includes studying the structure-activity relationship and in silico drug-relevant properties, highlighting the therapeutic potential of these compounds in diabetes management (Faidallah et al., 2016).

Fluorophore Development for Zinc(II) Detection

4-Fluoro-N-((1-(p-Tolyl)-1H-Tetrazol-5-yl)methyl)benzenesulfonamide derivatives have been utilized in the development of fluorophores for zinc(II) detection. This is crucial for studying intracellular Zn2+ levels, with implications in various biochemical and physiological processes (Kimber et al., 2001).

Safety And Hazards

The safety and hazards associated with “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” are not available in the retrieved data.

Future Directions

The future directions for the research and application of “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” are not available in the retrieved data.

Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to relevant scientific literature and resources.

properties

IUPAC Name |

4-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-11-2-6-13(7-3-11)21-15(18-19-20-21)10-17-24(22,23)14-8-4-12(16)5-9-14/h2-9,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWAERIJSLQXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2428023.png)

![2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2428027.png)

![2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2428029.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428033.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide](/img/structure/B2428036.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2428041.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2428043.png)

![2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide](/img/structure/B2428044.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2428045.png)